![molecular formula C22H14N2S B13731071 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene is an organic compound with the molecular formula C22H14N2S. It is a derivative of dibenzo[b,d]thiophene, where two pyridinyl groups are attached at the 2 and 8 positions of the dibenzo[b,d]thiophene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene typically involves the functionalization of dibenzo[b,d]thiophene. One common method includes the reaction of dibenzo[b,d]thiophene with pyridine derivatives under specific conditions. For instance, the reaction can be carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where dibenzo[b,d]thiophene is reacted with pyridinyl boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound, making it feasible for large-scale production .
化学反応の分析
Types of Reactions
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridinyl groups or the thiophene core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridinyl groups or the thiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridinyl or thiophene moieties .
科学的研究の応用
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene has several scientific research applications:
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Chemical Sensors: Its ability to coordinate with metal ions makes it useful in the development of chemical sensors for detecting various analytes.
作用機序
The mechanism of action of 2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene is largely dependent on its application. In the context of MOFs and COFs, the compound acts as a ligand that coordinates with metal ions to form porous structures. In OLEDs and OPVs, it functions as an electron-transporting material, facilitating the movement of electrons through the device .
類似化合物との比較
Similar Compounds
Dibenzo[b,d]thiophene: The parent compound without the pyridinyl groups.
2,8-Di(pyridin-3-yl)dibenzo[b,d]thiophene: A similar compound with pyridinyl groups at different positions.
2,8-Di(pyridin-2-yl)dibenzo[b,d]thiophene: Another isomer with pyridinyl groups at the 2 and 8 positions.
Uniqueness
2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene is unique due to the specific positioning of the pyridinyl groups, which can influence its electronic properties and coordination behavior. This makes it particularly suitable for applications in materials science and organic electronics, where precise control over molecular structure is crucial .
特性
分子式 |
C22H14N2S |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
4-(8-pyridin-4-yldibenzothiophen-2-yl)pyridine |
InChI |
InChI=1S/C22H14N2S/c1-3-21-19(13-17(1)15-5-9-23-10-6-15)20-14-18(2-4-22(20)25-21)16-7-11-24-12-8-16/h1-14H |
InChIキー |
RUYQRQKCZSWGGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)C4=C(S2)C=CC(=C4)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)

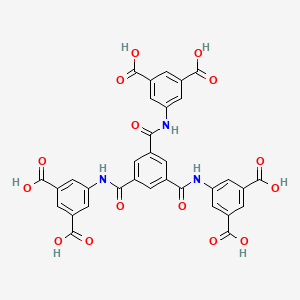
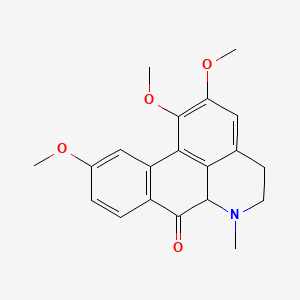
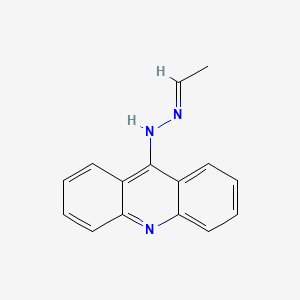

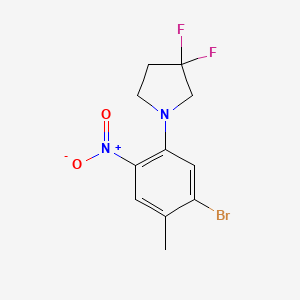
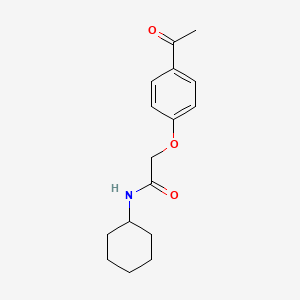

![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)
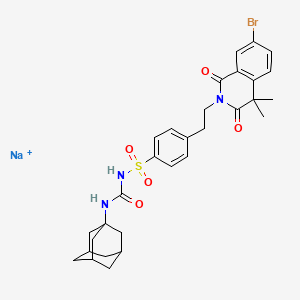
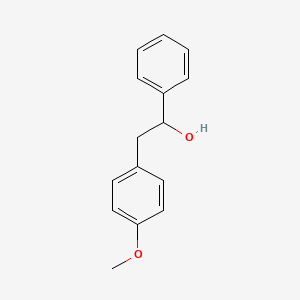
![erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B13731050.png)
